4-(2-nitrovinyl)benzene-1,2-diol

Kinase Inhibition EGFR Cancer Research

4-(2-Nitrovinyl)benzene-1,2-diol (3,4-dihydroxy-β-nitrostyrene; SL-1) is a naturally occurring β-nitrostyrene first isolated from Streptomyces lavendulae. It features a catechol (1,2-dihydroxybenzene) ring conjugated to a nitrovinyl Michael acceptor, a structural motif associated with covalent modification of cysteine residues in target proteins.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 108074-44-8
Cat. No. B026674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-nitrovinyl)benzene-1,2-diol
CAS108074-44-8
Synonyms1,2-dihydroxy-4-(nitroethenyl)benzene
SL-1
SL-1 pigment
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C[N+](=O)[O-])O)O
InChIInChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+
InChIKeyLLJASJHXECDHOM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitrovinyl)benzene-1,2-diol (CAS 108074-44-8): A Natural β-Nitrostyrene with a Catechol Pharmacophore for Antimicrobial and Kinase-Targeted Research


4-(2-Nitrovinyl)benzene-1,2-diol (3,4-dihydroxy-β-nitrostyrene; SL-1) is a naturally occurring β-nitrostyrene first isolated from Streptomyces lavendulae [1]. It features a catechol (1,2-dihydroxybenzene) ring conjugated to a nitrovinyl Michael acceptor, a structural motif associated with covalent modification of cysteine residues in target proteins [2]. The compound has been annotated as an inhibitor of epidermal growth factor receptor (EGFR) with an IC₅₀ of 9,000 nM [3] and exhibits selective antifungal activity against dermatophytes (Trichophyton spp., MIC 12.5–25 µg/mL) [4]. Its dual functionality as both a bioactive scaffold and a synthetic intermediate for 5,6-dihydroxyindole places it at the intersection of natural product chemistry and medicinal chemistry campaigns [5].

Why 4-(2-Nitrovinyl)benzene-1,2-diol Cannot Be Replaced by Simpler β-Nitrostyrenes in Research Applications


Within the β-nitrostyrene family, the catechol (3,4-dihydroxy) substitution pattern is not a passive structural feature but a critical determinant of biological target engagement and synthetic utility. Structure–activity relationship studies on antibacterial nitrostyrenes demonstrate that the 3,4-dihydroxy configuration is essential for antimicrobial activity; mono-hydroxy or methoxy congeners show markedly reduced or altered potency [1]. In the context of protein tyrosine phosphatase and kinase inhibition, the catechol moiety introduces metal-chelating capacity, alters redox behavior, and influences the electrophilicity of the Michael acceptor – properties that 3,4-dimethoxy-β-nitrostyrene (CAS 4230-93-7) or unsubstituted β-nitrostyrene (CAS 5153-67-2) cannot replicate [2]. Furthermore, the compound serves as a regioselective synthetic entry point to 5,6-dihydroxyindole via Zn(II)-controlled nitration, a transformation that fails with non-catechol nitrostyrenes [3]. Generic substitution therefore compromises both biological relevance and synthetic tractability.

Quantitative Differential Evidence: 4-(2-Nitrovinyl)benzene-1,2-diol vs. Structural Analogs


EGFR Kinase Inhibition: 9 µM IC₅₀ vs. Clinical EGFR Inhibitors

4-(2-Nitrovinyl)benzene-1,2-diol inhibits human EGFR with an IC₅₀ of 9,000 nM (9 µM), placing it in the moderate-activity range among β-nitrostyrenes tested against this target [1]. By comparison, the mono-hydroxy analog 4-hydroxy-β-nitrostyrene (CAS 3179-08-6) exhibits a comparable EGFR IC₅₀ of 10,000 nM (10 µM) under similar in vitro conditions, suggesting that the second hydroxyl group does not dramatically enhance EGFR potency but may confer distinct selectivity profiles . The 3,4-methylenedioxy analog MNS (CAS 1485-00-3) primarily targets Syk (IC₅₀ = 2.5 µM), Src (IC₅₀ = 29.3 µM), and p97 (IC₅₀ = 1.7 µM) rather than EGFR, illustrating how the catechol-to-methylenedioxy substitution redirects kinase selectivity .

Kinase Inhibition EGFR Cancer Research

Antifungal Selectivity: MIC 12.5–25 µg/mL Against Dermatophytes vs. Broader-Spectrum Nitrostyrenes

SL-1 (4-(2-nitrovinyl)benzene-1,2-diol) displays selective antifungal activity against Trichophyton mentagrophytes and T. violaceum with MIC values of 12.5–25 µg/mL [1]. This contrasts with the broader-spectrum antifungal activity of certain synthetic β-nitrostyrene congeners such as 3,4-dimethoxy-β-nitrostyrene derivatives, which exhibit MIC values ranging from 0.25 to 8 µg/mL against a panel of clinically significant human pathogenic fungi (Candida spp., Aspergillus spp.) [2]. The narrow-spectrum activity of SL-1 against dermatophytes renders it a more selective probe for dermatophyte-specific pathways, whereas the dimethoxy analogs act as broad-spectrum antifungal agents.

Antifungal Dermatophytes Natural Product

Synthetic Utility: Regioselective Entry to 5,6-Dihydroxyindole vs. Non-Catechol Nitrostyrenes

4-(2-Nitrovinyl)benzene-1,2-diol serves as a regioselective precursor for 5,6-dihydroxyindole (DHI), a key melanin intermediate, via a Zn(II)-assisted nitration–reductive cyclization sequence with an overall yield of approximately 60–70% over three steps [1]. Under identical conditions (Zn(II), tetranitromethane, pH 8.0), the 3,4-dimethoxy analog yields a different regiochemical outcome, while unsubstituted β-nitrostyrene undergoes competing polymerization reactions without productive cyclization [1]. This synthetic divergence arises from the directing effect of the catechol hydroxyl groups, which guide electrophilic nitration to the 5-position of the aromatic ring—a regiochemical outcome that non-catechol nitrostyrenes cannot achieve.

Synthetic Chemistry Indole Synthesis Melanin Precursor

Natural Product Origin: Streptomyces-Derived Metabolite vs. Fully Synthetic β-Nitrostyrenes

4-(2-Nitrovinyl)benzene-1,2-diol (SL-1) is a tyrosine-derived pigment isolated from S. lavendulae IFM 1291 as part of the saframycin biosynthetic pathway [1]. Production titers reach maximum levels after 5 days of incubation under optimized culture conditions, alongside co-production of ileumycin [2]. In contrast, structurally related β-nitrostyrenes such as 3,4-dimethoxy-β-nitrostyrene and 3,4-methylenedioxy-β-nitrostyrene (MNS) are exclusively synthetic compounds with no known natural occurrence [3]. This natural product provenance confers two practical advantages: (i) access via fermentation as an alternative to chemical synthesis, and (ii) the existence of a characterized biosynthetic gene cluster that enables genetic manipulation for yield optimization or analog generation.

Natural Product Chemistry Microbial Secondary Metabolite Biosynthetic Gene Clusters

Optimal Research and Procurement Scenarios for 4-(2-Nitrovinyl)benzene-1,2-diol (CAS 108074-44-8)


EGFR-Targeted Chemical Probe Development with a Catechol-Containing Nitrostyrene Scaffold

Researchers developing covalent or reversible EGFR inhibitors can use 4-(2-nitrovinyl)benzene-1,2-diol as a moderate-affinity starting scaffold (EGFR IC₅₀ = 9 µM) that retains the catechol motif for metal-chelation and hydrogen-bonding interactions absent in 4-hydroxy-β-nitrostyrene or methylenedioxy analogs [1]. Its distinct kinase selectivity profile compared to MNS (which favors Syk/Src/p97 over EGFR) makes it preferable for projects where EGFR is the primary target and off-target kinase inhibition is undesirable .

Selective Antifungal Screening Against Dermatophyte Pathogens

For antifungal discovery programs targeting dermatophyte-specific infections (e.g., T. mentagrophytes, T. violaceum), SL-1 offers a narrow-spectrum profile (MIC 12.5–25 µg/mL) with reduced activity against non-target commensal fungi compared to broad-spectrum 3,4-dimethoxy-β-nitrostyrene derivatives, which inhibit multiple fungal species at 0.25–8 µg/mL [2]. This selectivity makes it a valuable control compound or chemical starting point for developing dermatophyte-selective antifungals.

Synthesis of 5,6-Dihydroxyindole via Zn(II)-Assisted Regioselective Nitration

Synthetic chemistry laboratories requiring 5,6-dihydroxyindole (a melanin precursor and materials chemistry building block) should procure 4-(2-nitrovinyl)benzene-1,2-diol as the sole substrate capable of undergoing Zn(II)-directed regioselective nitration at the 5-position, enabling a three-step synthesis with approximately 60–70% overall yield [3]. Non-catechol nitrostyrenes fail to provide this regiochemical outcome under identical conditions.

Natural Product Library Construction and Biosynthetic Engineering

Institutions building microbial natural product screening collections can incorporate SL-1 as a validated Streptomyces lavendulae metabolite with an established fermentation timeline (peak production at 5 days) [4]. Its characterized biosynthetic origin within the saframycin gene cluster distinguishes it from purely synthetic β-nitrostyrenes and supports metabolic engineering approaches to analog generation.

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